Ethyl 4,5-difluoro-2-isopropoxybenzoate
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Overview
Description
Ethyl 4,5-difluoro-2-isopropoxybenzoate is a chemical compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol . It is characterized by the presence of ethyl, difluoro, and isopropoxy groups attached to a benzoate core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-difluoro-2-isopropoxybenzoate typically involves the esterification of 4,5-difluoro-2-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-difluoro-2-isopropoxybenzoic acid.
Reduction: 4,5-difluoro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-difluoro-2-isopropoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,5-difluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluoro-2-isopropoxybenzoate
- Ethyl 5-fluoro-2-isopropoxybenzoate
- Ethyl 4,5-dichloro-2-isopropoxybenzoate
Uniqueness
Ethyl 4,5-difluoro-2-isopropoxybenzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated counterparts, this compound exhibits enhanced stability and binding affinity in various applications .
Properties
Molecular Formula |
C12H14F2O3 |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-9(13)10(14)6-11(8)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
XFVGKPBFXDMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC(C)C)F)F |
Origin of Product |
United States |
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